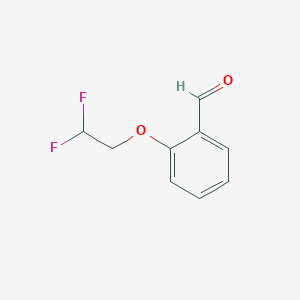

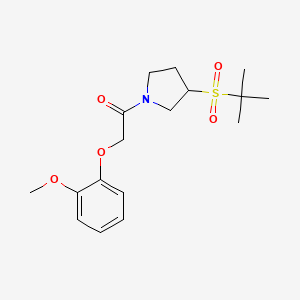

2-(2,2-Difluoroethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,2-Difluoroethoxy)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 4-(2,2-difluoroethoxy)benzaldehyde and is commonly used in the synthesis of various organic compounds. In

Applications De Recherche Scientifique

Catalyst Development and Optimization

Benzaldehyde and its derivatives are crucial in various industries, including cosmetics, perfumery, food, and pharmaceuticals. Researchers have focused on enhancing the oxidative properties of catalysts for efficient benzaldehyde production. For instance, Sharma, Soni, and Dalai (2012) observed a threefold increase in the oxidative property of mesoporous Ti-SBA-15 by treating it with chlorosulfonic acid, significantly boosting benzyl alcohol conversion to benzaldehyde without affecting its selectivity (Sharma et al., 2012). Similarly, efficient synthesis methodologies have been developed to produce highly functionalized 2H and 13C labeled benzaldehydes, showcasing their importance in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Nanotechnology and Material Science

The development of nanocatalysts like NiFe2O4 nanoparticles has shown promising results in the selective oxidation of benzyl alcohol to benzaldehyde. These catalysts, characterized by techniques such as electron microscopy and diffractometry, demonstrate high catalytic activity and reusability, making them suitable for industrial applications (Iraqui, Kashyap, & Rashid, 2020).

Biotechnological Production

The demand for naturally sourced benzaldehyde has led to research in microbial biotransformation, where organisms like Pichia pastoris are used to convert benzyl alcohol into benzaldehyde. This biotransformation is advantageous as it is perceived to be more environmentally friendly and sustainable compared to chemical synthesis methods (Craig & Daugulis, 2013).

Chemical Synthesis and Organic Chemistry

Research in chemical synthesis highlights the versatile nature of benzaldehyde and its derivatives. Studies have explored the formation of adducts with benzaldehyde, selective bromination processes, and room-temperature deoxyfluorination of benzaldehydes, demonstrating the compound's significance in the synthesis of complex organic molecules (Dubost et al., 2011; Beckwith et al., 2001; Melvin et al., 2019).

Propriétés

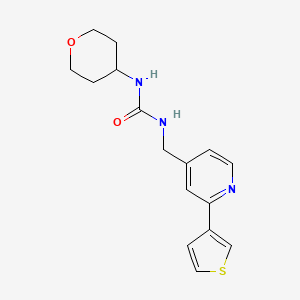

IUPAC Name |

2-(2,2-difluoroethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-5,9H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAIFNZARLDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

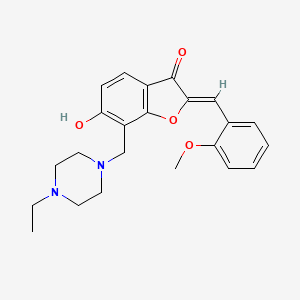

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)

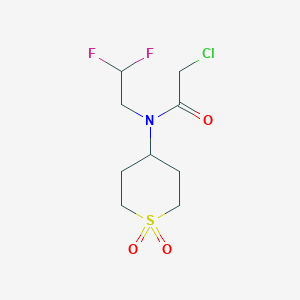

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)

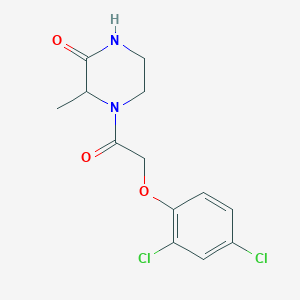

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)